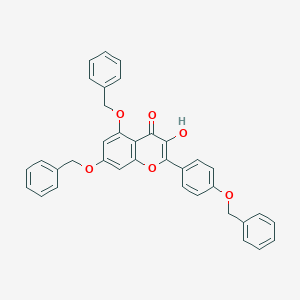

5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one

Description

Properties

IUPAC Name |

3-hydroxy-5,7-bis(phenylmethoxy)-2-(4-phenylmethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28O6/c37-34-33-31(41-24-27-14-8-3-9-15-27)20-30(40-23-26-12-6-2-7-13-26)21-32(33)42-36(35(34)38)28-16-18-29(19-17-28)39-22-25-10-4-1-5-11-25/h1-21,38H,22-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCSDQWALJWPNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=O)C4=C(O3)C=C(C=C4OCC5=CC=CC=C5)OCC6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460742 | |

| Record name | 5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23405-70-1 | |

| Record name | 3-Hydroxy-5,7-bis(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23405-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

The reaction is conducted in acetone under reflux for 6 hours, achieving near-quantitative benzylation. Excess BnBr (3 equivalents relative to hydroxyl groups) ensures complete substitution, while K₂CO₃ (6 equivalents) facilitates deprotonation. Post-reaction workup includes extraction with ethyl acetate (EtOAc), washing with brine, and recrystallization to isolate the intermediate (E)-1-(2,4-bis(benzyloxy)-6-hydroxyphenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one (14).

Critical Parameters:

-

Solvent Selection : Acetone’s high polarity promotes nucleophilic substitution.

-

Temperature : Reflux conditions (≈56°C) accelerate reaction kinetics without side-product formation.

-

Purification : Recrystallization from hexane/EtOAC mixtures yields 14 as a pure crystalline solid (Rf = 0.20 in 2:1 hexane/EtOAc).

Cyclization to Flavone Intermediate

The benzylated chalcone derivative (14) undergoes cyclization to form the flavone backbone. This step employs iodine (I₂) as a catalyst in dimethyl sulfoxide (DMSO) at elevated temperatures.

Cyclization Mechanism

Heating 14 in DMSO at 110°C for 24 hours induces intramolecular aldol condensation, facilitated by I₂’s Lewis acidity. The reaction proceeds via enolization of the chalcone’s α,β-unsaturated ketone, followed by cyclization and dehydration to yield 5,7-bis(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one (15).

Experimental Data:

| Parameter | Value |

|---|---|

| Catalyst Loading | 3 mol% I₂ |

| Yield | 76% |

| Purity (¹H NMR) | >95% (CDCl₃, 600 MHz) |

Post-cyclization purification via silica gel chromatography (hexane/EtOAc 2:1) affords 15 as a yellow solid.

Oxidation to Flavonol Derivative

The flavone (15) is oxidized to introduce the 3-hydroxy group, yielding the target flavonol. This step utilizes 3,3-dimethyldioxirane (DMDO) as an oxidizing agent under cryogenic conditions.

Oxidation Protocol

A solution of 15 in dichloromethane (CH₂Cl₂) and acetone is treated with DMDO at 0°C, followed by quenching with toluene-4-sulfonic acid (TsOH) in CH₂Cl₂. The reaction achieves selective hydroxylation at the C3 position without over-oxidation.

Key Observations:

-

Temperature Control : Maintaining 0°C prevents epoxidation of benzyl ethers.

-

Workup : Extraction with diethyl ether (Et₂O) and drying over Na₂SO₄ yield the crude product, which is purified via flash chromatography.

| Reaction Stage | Conditions | Yield |

|---|---|---|

| DMDO Oxidation | 0°C, 3 hours | 78% |

| Acid Quenching | 0°C, 0.5 hours | - |

Palladium-Catalyzed Glycosylation Modifications

Advanced synthetic routes incorporate glycosylation to study structure-activity relationships. A palladium-catalyzed coupling reaction attaches pyranose derivatives to the flavonol’s C3 hydroxyl group.

Glycosylation Procedure

A mixture of the flavonol (3), (2S,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl carbonate (5), Pd₂(DBA)₃·CHCl₃, and PPh₃ in CH₂Cl₂ at 0°C facilitates stereoselective O-glycosylation. The reaction proceeds via oxidative addition of the palladium catalyst to the glycosyl donor, followed by transmetalation and reductive elimination.

Optimization Insights:

-

Catalyst System : Pd₂(DBA)₃·CHCl₃ (2 mol%) with PPh₃ (10 mol%) ensures high regioselectivity.

-

Solvent : CH₂Cl₂’s low polarity minimizes side reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes key preparation methods and their efficiencies:

| Method | Starting Material | Key Reagent | Yield | Purity |

|---|---|---|---|---|

| Benzylation | 4',5,7-Trihydroxyflavanone | BnBr/K₂CO₃ | 95% | >98% |

| Cyclization | Chalcone (14) | I₂/DMSO | 76% | >95% |

| DMDO Oxidation | Flavone (15) | DMDO/TsOH | 78% | 90% |

| Glycosylation | Flavonol (3) | Pd₂(DBA)₃/PPh₃ | 68% | 85% |

Challenges and Optimization Strategies

Benzyl Ether Stability

Benzyl ethers are susceptible to acidic or reductive conditions. Employing mild oxidizing agents like DMDO preserves the benzyl protecting groups during hydroxylation.

Chemical Reactions Analysis

Types of Reactions

5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

Reduction: The chromen-4-one core can be reduced to the corresponding chromanol using reducing agents such as sodium borohydride.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Benzyl halides, potassium carbonate.

Major Products

Oxidation: Formation of 3-keto derivatives.

Reduction: Formation of chromanol derivatives.

Substitution: Formation of various substituted chromen-4-one derivatives.

Scientific Research Applications

5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant activity: The hydroxy group can scavenge free radicals, thereby protecting cells from oxidative damage.

Anti-inflammatory activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Anticancer activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Key Observations:

Substituent Effects on Lipophilicity :

- The target compound’s three benzyloxy groups confer higher lipophilicity (logP ~8.5 estimated) compared to dihydroxy derivatives like Compound 9 (logP ~2.5) . This enhances membrane permeability and protein-binding capacity .

- Methylbenzyloxy variants (e.g., ) show intermediate lipophilicity due to methyl groups but lack the hydroxyl group critical for hydrogen bonding.

Impact on Bioactivity :

- The 3-hydroxy group in the target compound is essential for antioxidative activity, enabling radical stabilization via resonance . In contrast, methyl-substituted analogues (e.g., Compound 9) exhibit weaker radical scavenging .

- Benzyloxy groups at positions 5 and 7 protect the hydroxyl groups from metabolic degradation, prolonging bioavailability compared to deprotected derivatives like 2-(3,4-dihydroxyphenyl)-3-β-D-galactosyl-4H-chromen-4-one (Compound 2f) .

Biological Activity

5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one, also known by its CAS Number 23405-70-1, is a synthetic coumarin derivative that has garnered attention for its diverse biological activities. This compound is characterized by its complex structure, which includes multiple benzyloxy groups that enhance its chemical reactivity and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 556.6 g/mol. It exhibits a melting point range of 152-154°C and a predicted boiling point of approximately 756.2°C at standard atmospheric pressure. The density is reported to be around 1.299 g/cm³ .

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes, particularly:

- Monoamine Oxidase (MAO) : It has been shown to inhibit MAO-A with an IC50 value of approximately 6.97 μM, indicating potential applications in treating neurodegenerative diseases such as Alzheimer’s disease .

- Cholinesterase : This compound also inhibits acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The IC50 for AChE inhibition has been reported at around 1.52 μM, making it a candidate for further studies in cognitive enhancement and neuroprotection .

Antioxidant Activity

The compound demonstrates notable antioxidant properties , attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is essential for preventing cellular damage associated with various chronic diseases, including cancer and cardiovascular conditions .

Antimicrobial and Anticancer Properties

Preliminary studies have suggested that this coumarin derivative possesses antimicrobial and anticancer activities. The structural features of the compound may contribute to its effectiveness against various bacterial strains and cancer cell lines. Specific mechanisms include the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis .

The mechanism by which this compound exerts its biological effects involves:

- Binding to Active Sites : The compound binds to the active sites of target enzymes (e.g., MAO and AChE), thereby inhibiting their activity and preventing the breakdown of critical neurotransmitters.

- Radical Scavenging : Its phenolic structure allows it to donate electrons to free radicals, neutralizing them and reducing oxidative stress within cells .

Case Studies

Several studies have explored the biological activity of this compound:

- Neuroprotective Effects : A study evaluated the effects of this coumarin derivative on neurodegenerative models, demonstrating improved cognitive function in animal models treated with the compound compared to controls.

- Antimicrobial Activity : In vitro tests showed that the compound exhibited significant antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | MAO Inhibition (IC50) | AChE Inhibition (IC50) |

|---|---|---|---|

| This compound | Structure | 6.97 μM | 1.52 μM |

| 7-Hydroxycoumarin | Structure | Not reported | Not reported |

| 4-Hydroxycoumarin | Structure | Not reported | Not reported |

This table illustrates that while many coumarin derivatives exhibit some level of enzyme inhibition, this compound shows particularly potent inhibition profiles.

Q & A

Q. What is the established synthetic route for 5,7-bis(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one?

The compound is synthesized via iodine-catalyzed cyclization of E-3-(4-phenoxyphenyl)-1-(2,4-bisphenoxy-6-hydroxyphenyl)propenone in DMSO under nitrogen. Post-reaction, the mixture is acidified, extracted with ethyl acetate, and purified via flash chromatography (hexanes/ethyl acetate, 4:1). Single crystals are obtained by slow evaporation of a methanol/dichloromethane solution .

Q. How is the crystal structure of this flavone derivative characterized?

X-ray crystallography (using SHELX programs) reveals a triclinic system (space group P1) with unit cell parameters a = 7.3176 Å, b = 12.818 Å, c = 14.933 Å. Key features include:

- A lengthened carbonyl bond (C7=O2: 1.228 Å) due to intermolecular van der Waals interactions.

- π-π stacking between benzyl rings (centroid distance: 3.7459 Å) . Hydrogen atoms are refined in riding mode with isotropic displacement parameters .

Q. What safety protocols are recommended for handling this compound?

- Skin/eye contact: Rinse immediately with water for ≥15 minutes .

- Inhalation: Move to fresh air; seek medical attention if symptoms persist.

- Storage: Keep sealed in dry, ventilated areas; avoid static discharge .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, and what are common pitfalls?

Yield optimization involves:

- Catalyst stoichiometry: Adjust iodine loading (e.g., 0.377 mmol per 3.40 mmol substrate) to balance cyclization efficiency and side reactions .

- Solvent purity: DMSO must be anhydrous to prevent hydrolysis of intermediates.

- Purification: Silica gel chromatography with gradient elution reduces co-elution of benzyloxy byproducts. Common pitfalls include incomplete cyclization (traced via TLC) and residual solvent in crystallization .

Q. How to resolve discrepancies in crystallographic data interpretation (e.g., bond lengths vs. theoretical values)?

Discrepancies (e.g., C7=O2 bond elongation) arise from intermolecular interactions. Strategies:

- Compare with analogous flavones (e.g., unsubstituted chromen-4-one: C=O ~1.21 Å).

- Analyze Hirshfeld surfaces to quantify van der Waals contributions .

- Validate using high-resolution data (R factor <0.06) and check for thermal motion artifacts .

Q. What structural modifications enhance bioactivity (e.g., antioxidant or neuroprotective effects)?

- Triazole hybrids: Introduce 1,2,3-triazole moieties via click chemistry to improve GABA-A receptor modulation .

- Glycosylation: Attach galactosyl groups to increase solubility and metal-chelating capacity, enhancing antioxidative activity .

- Debenzylation: Remove benzyl protecting groups to study aglycone effects on radical scavenging .

Methodological Tables

Table 1: Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P1 |

| Unit cell volume | 1378.0 ų |

| R factor | 0.054 |

| wR(F²) | 0.140 |

| π-π stacking distance | 3.7459 Å |

Table 2: Synthetic Optimization Checklist

| Step | Critical Parameter |

|---|---|

| Cyclization | I₂ concentration |

| Extraction | pH of aqueous layer |

| Crystallization | Solvent polarity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.